

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2h-indazole-3-carbonitrile

Cat. No.: B018127

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for **2-Methyl-2H-indazole-3-carbonitrile**. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery.

Molecular Structure and Properties

2-Methyl-2H-indazole-3-carbonitrile is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the methyl group at the 2-position of the indazole ring and the carbonitrile group at the 3-position makes it a valuable intermediate for further chemical modifications.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Quantitative Data Summary:

The key quantitative data for **2-Methyl-2H-indazole-3-carbonitrile** are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₇ N ₃
Molecular Weight	157.17 g/mol
IUPAC Name	2-methyl-2H-indazole-3-carbonitrile
CAS Number	Not available
Canonical SMILES	CN1N=C(C2=CC=CC=C21)C#N
InChI Key	Not available

Synthesis and Experimental Protocols

While various methods exist for the synthesis of the 2H-indazole core, a specific, detailed protocol for **2-Methyl-2H-indazole-3-carbonitrile** is not readily available in published literature. However, a plausible and effective synthetic route can be designed based on established organic chemistry reactions. A representative two-step synthesis is outlined below, starting from the commercially available 2-amino-N-methylbenzamide.

Proposed Synthetic Pathway:

The proposed synthesis involves the formation of the indazole ring followed by the introduction of the carbonitrile group at the 3-position via a Sandmeyer-type reaction.

Step 1: Indazole Ring Formation

2-Amino-N-methylbenzamide

1. NaNO_2 , HCl (Diazotization)
2. Na_2SO_3 (Reduction & Cyclization)

2-Methyl-2H-indazol-3-amine

Step 2: Sandmeyer Reaction

2-Methyl-2H-indazol-3-amine

1. NaNO_2 , H_2SO_4 (Diazotization)
2. CuCN , KCN

2-Methyl-2H-indazole-3-carbonitrile

[Click to download full resolution via product page](#)

A proposed two-step synthesis of **2-Methyl-2H-indazole-3-carbonitrile**.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2H-indazol-3-amine

- **Diazotization:** Dissolve 2-amino-N-methylbenzamide in a suitable acidic medium (e.g., 2M HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO_2) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
- **Reduction and Cyclization:** In a separate flask, prepare a solution of sodium sulfite (Na_2SO_3) in water and cool it to 0-5 °C. Slowly add the diazonium salt solution from the previous step

to the sodium sulfite solution. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

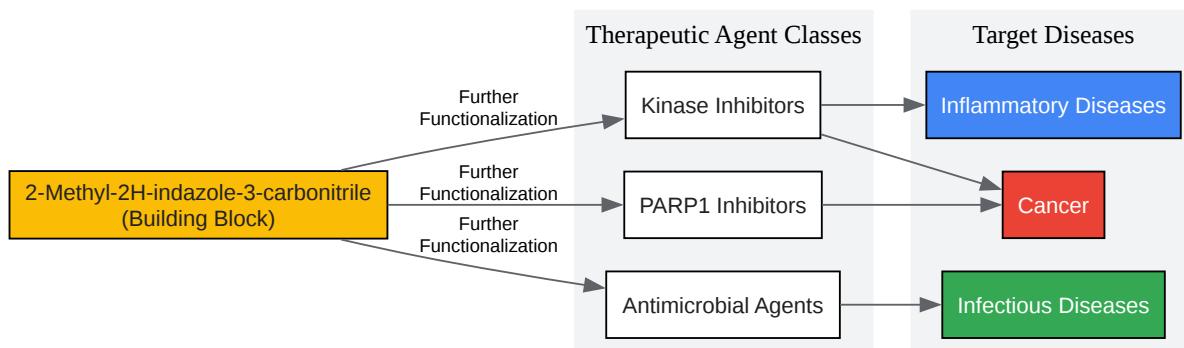
- **Work-up and Purification:** Neutralize the reaction mixture with a suitable base (e.g., NaHCO_3) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain **2-Methyl-2H-indazol-3-amine**.

Step 2: Synthesis of **2-Methyl-2H-indazole-3-carbonitrile** (Sandmeyer Reaction)

- **Diazotization:** Dissolve the 2-Methyl-2H-indazol-3-amine from Step 1 in an aqueous solution of sulfuric acid (H_2SO_4) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
- **Cyanation:** In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the freshly prepared diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling.
- **Work-up and Purification:** Stir the reaction mixture at room temperature for a few hours. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by recrystallization or column chromatography to yield **2-Methyl-2H-indazole-3-carbonitrile**.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. **2-Methyl-2H-indazole-3-carbonitrile** serves as a key intermediate for the synthesis of more complex molecules targeting a variety of diseases.^[1] The nitrile group is a versatile handle for further chemical transformations.



[Click to download full resolution via product page](#)

Applications of **2-Methyl-2H-indazole-3-carbonitrile** in drug discovery.

Indazole derivatives are extensively investigated for their potential as:

- Anticancer Agents: They can act as enzyme inhibitors, such as kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP1 inhibitors, which are crucial in cancer therapy.[\[1\]](#)
- Antimicrobial Agents: Hybrid molecules containing the indazole motif have shown potent activity against various bacteria and protozoa.[\[1\]](#)
- Anti-inflammatory Agents: Some indazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential for the development of new anti-inflammatory drugs.[\[1\]](#)

The versatility of **2-Methyl-2H-indazole-3-carbonitrile** makes it a valuable tool for chemical biologists in the development of probes to study enzyme functions and biological pathways.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018127#2-methyl-2h-indazole-3-carbonitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com